Tert-butyl 3-bromo-1-(2-bromophenyl)propylcarbamate
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Overview
Description
Tert-butyl 3-bromo-1-(2-bromophenyl)propylcarbamate: is an organic compound with the molecular formula C14H19Br2NO2 and a molecular weight of 393.11 g/mol . This compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and a bromopropylcarbamate moiety. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-1-(2-bromophenyl)propylcarbamate typically involves the reaction of di-tert-butyl dicarbonate with 3-bromopropylamine hydrobromide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature range and using appropriate solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing waste and by-products.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-bromo-1-(2-bromophenyl)propylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include such as amines and thiols.
Oxidation and Reduction Reactions: Reagents such as (e.g., potassium permanganate) and (e.g., sodium borohydride) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
Tert-butyl 3-bromo-1-(2-bromophenyl)propylcarbamate has several applications in scientific research, including:
Biology: The compound is used in the study of biological processes and as a tool for modifying biomolecules.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-1-(2-bromophenyl)propylcarbamate involves its interaction with specific molecular targets. The compound can act as an alkylating agent , introducing alkyl groups into target molecules. This interaction can affect the function and activity of the target molecules, leading to various biological and chemical effects .
Comparison with Similar Compounds
Comparison: Tert-butyl 3-bromo-1-(2-bromophenyl)propylcarbamate is unique due to the presence of both a bromophenyl group and a bromopropylcarbamate moiety. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for specific applications in research and industry.
Properties
CAS No. |
924817-80-1 |
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Molecular Formula |
C14H19Br2NO2 |
Molecular Weight |
393.11 g/mol |
IUPAC Name |
tert-butyl N-[3-bromo-1-(2-bromophenyl)propyl]carbamate |
InChI |
InChI=1S/C14H19Br2NO2/c1-14(2,3)19-13(18)17-12(8-9-15)10-6-4-5-7-11(10)16/h4-7,12H,8-9H2,1-3H3,(H,17,18) |
InChI Key |
ZLAORRLYUAWUAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCBr)C1=CC=CC=C1Br |
Origin of Product |
United States |
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